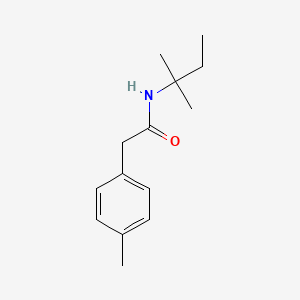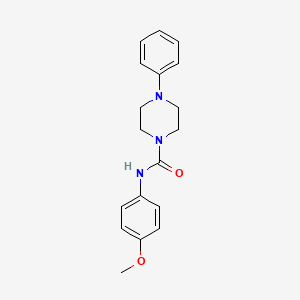
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. DPA belongs to the class of amides and has been found to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed that N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide exerts its biological activities by modulating the activity of various neurotransmitters such as GABA and glutamate. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins.
Biochemical and physiological effects:
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to modulate the activity of various neurotransmitters such as GABA and glutamate, which are involved in the regulation of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has some limitations for lab experiments. It is not very water-soluble and has poor bioavailability. This limits its use in in vivo experiments and requires the use of appropriate delivery systems.
Orientations Futures
There are several future directions for the study of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide. One potential direction is the development of novel delivery systems that can improve the bioavailability of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide. Another potential direction is the study of the potential applications of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide in the treatment of various neurological disorders such as epilepsy and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide and its potential side effects.
Conclusion:
In conclusion, N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It possesses a wide range of biological activities such as analgesic, anti-inflammatory, and antipyretic effects. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to exhibit anticonvulsant and neuroprotective properties. The synthesis of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide involves the reaction of 4-methylacetophenone with isobutyryl chloride in the presence of anhydrous aluminum chloride. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments but also has some limitations. Further studies are needed to fully understand the potential applications of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide in the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide involves the reaction of 4-methylacetophenone with isobutyryl chloride in the presence of anhydrous aluminum chloride. The resulting product is then subjected to a reaction with dimethylamine to yield N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide. The yield of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities such as analgesic, anti-inflammatory, and antipyretic effects. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to exhibit anticonvulsant and neuroprotective properties. These properties make N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide a potential candidate for the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methylbutan-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-14(3,4)15-13(16)10-12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKVNJDFYYBCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-2-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5782991.png)


![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)
![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-3-yl]-5-methoxy-4-propylphenol](/img/structure/B5783021.png)

![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)
![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)